molecular formula C6H11N3O2 B6619490 N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide CAS No. 126145-44-6

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide

Cat. No.: B6619490
CAS No.: 126145-44-6
M. Wt: 157.17 g/mol
InChI Key: FPGFTKAHXLCUKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide typically involves the reaction of 2-oxopyrrolidine with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the intermediate products . The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistent product quality. The final product is typically obtained in powder form and subjected to rigorous quality control measures, including melting point determination and purity analysis .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(2-oxopyrrolidin-1-yl)acetamide
  • 2-(2-oxopyrrolidin-1-yl)ethanamide
  • N-hydroxy-2-(2-oxopyrrolidin-1-yl)propionamide

Uniqueness

N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide is unique due to its specific combination of a pyrrolidinone ring and a hydroxyimino group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h11H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGFTKAHXLCUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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